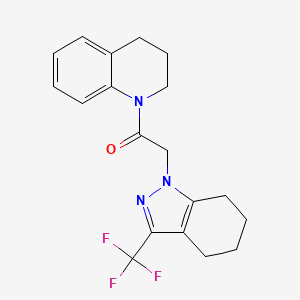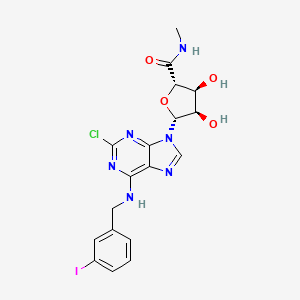
2-クロロ-IB-MECA
概要
説明
科学的研究の応用
CF-102 has a wide range of scientific research applications, including:
Chemistry: CF-102 is used as a reference compound in studies involving adenosine receptors.
Biology: It is used to study the effects of A3 adenosine receptor activation on cellular processes.
Industry: CF-102 is used in the development of new therapeutic agents targeting adenosine receptors.
作用機序
CF-102の作用機序には、NF-κBおよびWntシグナル伝達経路の脱制御が含まれます . これは、シグナル伝達タンパク質であるホスホイノシトール-3-リン酸(PI3K)の発現レベルの低下によって媒介される腫瘍細胞のアポトーシスにつながります。 この化合物は、肝臓の炎症、線維化、脂肪症を制御する、Wnt、NF-κB、およびα-SMAの3つの下流のシグナル伝達経路にも影響を与えます .
類似の化合物との比較
CF-102は、A3アデノシン受容体に対する選択性が高く、それぞれA1およびA2A受容体に対して2500倍および1400倍の選択性を示す点でユニークです . 類似の化合物には、次のものがあります。
2-Cl-IB-MECA: CF-102の前駆体で、同様の受容体選択性を示します。
Cl-IB-MECA: 選択性プロファイルがわずかに異なる別のアデノシン受容体アゴニスト。
生化学分析
Biochemical Properties
Namodenoson displays 2500- and 1400-fold selectivity over A1 and A2A receptors respectively . It interacts with the A3 adenosine receptor, a G protein-coupled receptor, and exerts its effects by binding to this receptor with a Ki value of 0.33 nM .
Cellular Effects
In human ADF cells of astroglial lineage, 100 nM Namodenoson caused a marked reorganization of the cytoskeleton, with the appearance of stress fibers and numerous cell protrusions . High concentrations of Namodenoson directly cause an influx of Ca2+ .
Molecular Mechanism
Namodenoson exerts its effects at the molecular level by binding selectively to the A3 adenosine receptor and activating it . This leads to the deregulation of downstream signaling pathways, such as the PI3K/NF-kB/Wnt/β-catenin signaling pathway , which may lead to apoptosis in tumor cells expressing the A3 adenosine receptor .
Temporal Effects in Laboratory Settings
The effects of Namodenoson have been observed to change over time in laboratory settings. For example, intravenous administration of 200 μg/kg Namodenoson resulted in a short-lasting hypotension, which was accompanied by a 50-100-fold increase in plasma histamine concentrations .
Dosage Effects in Animal Models
In animal models, the effects of Namodenoson vary with different dosages. For instance, intravenous administration of 200 μg/kg Namodenoson resulted in a short-lasting hypotension .
準備方法
化学反応の分析
CF-102は、次のようなさまざまな種類の化学反応を受けます。
酸化: CF-102は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: CF-102に対して還元反応を行うと、化合物の還元形が得られます。
置換: CF-102は、特定の官能基が他の官能基に置換される置換反応を受けることができます。
これらの反応で使用される一般的な試薬には、過酸化水素(H2O2)などの酸化剤と、水素化ホウ素ナトリウム(NaBH4)などの還元剤があります。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
CF-102は、次のものを含め、幅広い科学研究への応用があります。
化学: CF-102は、アデノシン受容体に関連する研究における参照化合物として使用されます。
生物学: 細胞プロセスに対するA3アデノシン受容体活性化の影響を調べるために使用されます。
類似化合物との比較
CF-102 is unique in its high selectivity for the A3 adenosine receptor, displaying 2500- and 1400-fold selectivity over A1 and A2A receptors, respectively . Similar compounds include:
2-Cl-IB-MECA: A precursor to CF-102 with similar receptor selectivity.
Cl-IB-MECA: Another adenosine receptor agonist with slightly different selectivity profiles.
CF-102’s uniqueness lies in its specific mechanism of action and its potential therapeutic applications in liver diseases .
特性
IUPAC Name |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167504 | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163042-96-4 | |
| Record name | Namodenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Namodenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-IB-MECA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAMODENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Cl-IB-MECA?
A1: Cl-IB-MECA acts as a highly selective agonist for the A3AR, a G protein-coupled receptor primarily coupled to the Gi protein. [, , , , , ]
Q2: How does Cl-IB-MECA binding to A3AR affect downstream signaling pathways?
A2: Cl-IB-MECA binding to A3AR activates Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, deregulates downstream signaling pathways, including Wnt/β-catenin and NF-κB, ultimately influencing gene expression and cellular responses. [, , , , ]
Q3: What are the consequences of Wnt/β-catenin and NF-κB pathway deregulation by Cl-IB-MECA?
A3: Deregulation of these pathways by Cl-IB-MECA can induce a cascade of events including:
- Inhibition of cell proliferation: Cl-IB-MECA has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and liver cancer, by inducing cell cycle arrest and downregulating proteins involved in cell cycle progression. [, , , , , ]
- Induction of apoptosis: Cl-IB-MECA can trigger apoptosis in tumor cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death. [, , , ]
- Anti-inflammatory effects: Cl-IB-MECA exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , ]
- Modulation of immune cell function: Cl-IB-MECA can influence the activity of immune cells, including neutrophils, natural killer (NK) cells, and dendritic cells, potentially contributing to its anti-tumor and anti-inflammatory effects. [, , , ]
Q4: Are there any A3AR-independent effects of Cl-IB-MECA?
A4: While Cl-IB-MECA primarily exerts its effects through A3AR, some studies suggest potential A3AR-independent mechanisms at higher concentrations. Further research is needed to fully elucidate these effects. [, ]
Q5: What is the molecular formula and weight of Cl-IB-MECA?
A5: The molecular formula of Cl-IB-MECA is C20H21ClIN7O5, and its molecular weight is 585.8 g/mol. []
Q6: Is there any information available regarding spectroscopic data for Cl-IB-MECA?
A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Cl-IB-MECA. Specific spectroscopic data, such as NMR or IR spectra, are not discussed in detail.
Q7: What in vitro models have been used to study the effects of Cl-IB-MECA?
A7: Numerous in vitro studies have employed various cancer cell lines, including melanoma, pancreatic cancer, liver cancer, and bladder cancer cells, to investigate the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of Cl-IB-MECA. [, , , , , , , , ]
Q8: What in vivo models have been utilized to evaluate the efficacy of Cl-IB-MECA?
A8: Researchers have employed several in vivo models, including:
- Mouse models of melanoma: Studies have demonstrated that Cl-IB-MECA inhibits tumor growth and metastasis in melanoma-bearing mice. [, ]
- Murine models of autoimmune arthritis: Cl-IB-MECA has shown efficacy in reducing inflammation and joint damage in models of rheumatoid arthritis. []
- Rat models of myocardial ischemia/reperfusion injury: Research suggests that Cl-IB-MECA can protect the heart from damage caused by ischemia and reperfusion. [, , ]
- Mouse models of anthrax infection: Studies indicate that Cl-IB-MECA, in combination with antibiotics, can improve survival in mice infected with Bacillus anthracis. []
Q9: What are the key findings from clinical trials investigating Cl-IB-MECA (Namodenoson)?
A9: Clinical trials have primarily focused on the use of Namodenoson for:
- Hepatocellular carcinoma (HCC): Phase II trials have shown promising results in patients with advanced HCC and moderate hepatic dysfunction (Child-Pugh B7), demonstrating a favorable safety profile and potential efficacy signals in overall survival. [, , , ]
- Non-alcoholic steatohepatitis (NASH): A Phase IIa study demonstrated the safety and potential efficacy of Namodenoson in patients with NAFLD, with improvements observed in liver enzymes, fibrosis markers, and steatosis. A Phase IIb trial is currently underway. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





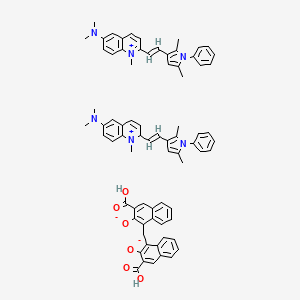

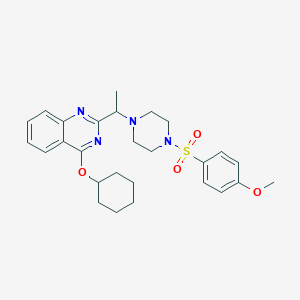
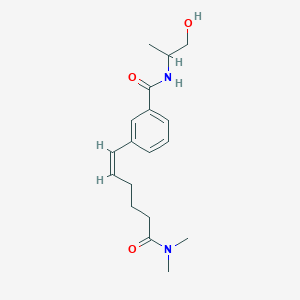
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

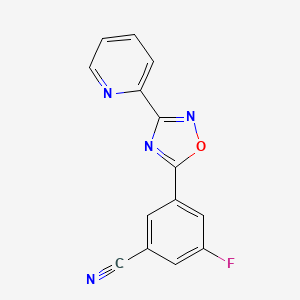
![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)

